XLogP3 Lipophilicity Advantage of the 6-Methyl Group Over the 6-Des-Methyl Bromo Analog
The target compound incorporates both a 3-bromo and a 6-methyl substituent on the pyrazolo[5,1-b][1,3]oxazine scaffold. The 6-methyl group provides a quantifiable lipophilicity increase compared to the 6-des-methyl bromo analog (CAS 1429903-85-4). Computed XLogP3 values derived from PubChem show that the target compound (XLogP3 = 1.7) [1] is 0.4 log units more lipophilic than the 6-des-methyl comparator 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (XLogP3 = 1.3) [2], and 0.7 log units more lipophilic than the non-brominated 6-methyl analog (XLogP3 = 1.0) [3]. This difference corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient per 0.4 log unit increment, relevant for passive membrane permeability in cell-based assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Comparator 1 (CAS 1429903-85-4): XLogP3 = 1.3; Comparator 2 (CAS 1706438-18-7): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 6-des-methyl bromo analog; ΔXLogP3 = +0.7 vs. non-brominated 6-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024-2025 release); all values from PubChem database |
Why This Matters
Higher XLogP3 expands the compound's applicability to targets requiring moderate lipophilicity (CNS drug space typically favors logP 1-3), while retaining the bromine handle for late-stage diversification.
- [1] PubChem CID 84682394. 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine. XLogP3: 1.7. NCBI. View Source
- [2] PubChem CID 84040282. 3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1429903-85-4). XLogP3: 1.3. NCBI. View Source
- [3] PubChem CID 102568252. 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706438-18-7). XLogP3: 1.0. NCBI. View Source
